molecular formula C14H11NS B14319626 4-[(4-Methylphenyl)sulfanyl]benzonitrile CAS No. 104128-50-9

4-[(4-Methylphenyl)sulfanyl]benzonitrile

Cat. No.: B14319626
CAS No.: 104128-50-9
M. Wt: 225.31 g/mol
InChI Key: XRIOVZOMWGRUSB-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)sulfanyl]benzonitrile is a benzonitrile derivative featuring a sulfanyl (thioether) group at the para position of the benzene ring, linked to a 4-methylphenyl substituent. Its molecular formula is C₁₄H₁₁NS, with a molecular weight of 225.30 g/mol. The compound’s structure combines the electron-withdrawing nitrile group with the electron-donating sulfanyl moiety, creating a balance of electronic effects. This makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where such bifunctional motifs are critical for reactivity and target binding .

Properties

CAS No.

104128-50-9

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

4-(4-methylphenyl)sulfanylbenzonitrile

InChI

InChI=1S/C14H11NS/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,1H3

InChI Key

XRIOVZOMWGRUSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)sulfanyl]benzonitrile typically involves the reaction of 4-methylthiophenol with 4-chlorobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-[(4-Methylphenyl)sulfanyl]benzonitrile can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)sulfanyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Formation of 4-[(4-Methylphenyl)sulfinyl]benzonitrile or 4-[(4-Methylphenyl)sulfonyl]benzonitrile.

    Reduction: Formation of 4-[(4-Methylphenyl)sulfanyl]benzylamine.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

4-[(4-Methylphenyl)sulfanyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The sulfanyl group can undergo oxidation, affecting the redox state of the compound and influencing its reactivity.

Comparison with Similar Compounds

Key Findings and Implications

  • Electronic Tuning : The sulfanyl group provides a tunable electronic profile, intermediate between electron-donating alkylthio and electron-withdrawing sulfonyl groups. This flexibility is exploitable in designing catalysts or photoactive materials .
  • Steric Considerations : Bulky substituents (e.g., 4-methylphenyl) in the target compound may hinder crystallization, complicating purification compared to simpler analogs like 4-(methylsulfonyl)benzonitrile .
  • Synthetic Yield : Sulfanyl-containing compounds often exhibit moderate to high yields (e.g., 72–83% in triazole-thiones from ), suggesting efficient synthetic routes for the target compound .

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